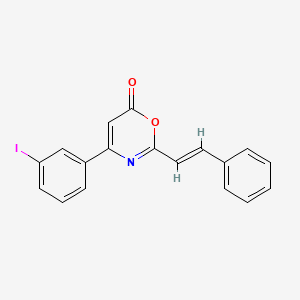![molecular formula C18H14N4O3 B5909743 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909743.png)
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AP5 or CGS-19755, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have several interesting properties that make it a valuable tool for researchers.
作用機序
The mechanism of action of 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its binding to the NMDA receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of several intracellular signaling pathways. By blocking this activity, 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can help researchers study the role of the NMDA receptor in various physiological processes.
Biochemical and Physiological Effects:
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been found to decrease the activity of several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. These effects make it a valuable tool for studying the role of these processes in various physiological processes.
実験室実験の利点と制限
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool. It is highly selective for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. It also has a short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research involving 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could be used to study the role of this receptor in these disorders and to develop new treatments based on this research.
Another potential area of research is the development of new NMDA receptor antagonists that are more selective and have fewer off-target effects than 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This could lead to the development of new therapies for a variety of neurological disorders.
Conclusion:
In conclusion, 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a valuable tool for scientific research. It has several applications in the study of the NMDA receptor and its role in various physiological processes. While there are some limitations to its use, it remains a valuable tool for researchers in this field. Future research involving 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could lead to new treatments for neurological disorders and a better understanding of the role of the NMDA receptor in these processes.
合成法
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through several methods, including the reaction of 2,4,6-trioxypyrimidine with allylamine and 2-phenyl-5-pyrimidinylmethylamine. The resulting product is then purified through column chromatography to obtain pure 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
科学的研究の応用
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several applications in scientific research. It is commonly used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This receptor is involved in several physiological processes, including learning and memory. 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to block the activity of this receptor, making it a valuable tool for studying the role of the NMDA receptor in these processes.
特性
IUPAC Name |
(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-2-8-22-17(24)14(16(23)21-18(22)25)9-12-10-19-15(20-11-12)13-6-4-3-5-7-13/h2-7,9-11H,1,8H2,(H,21,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDGGDEQXUEQU-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN=C(N=C2)C3=CC=CC=C3)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN=C(N=C2)C3=CC=CC=C3)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![1-(3-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909694.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909717.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909737.png)
![3-benzyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909746.png)
![5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909748.png)
![2-methoxy-4-[(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B5909755.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5909757.png)
![3-benzyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909769.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)